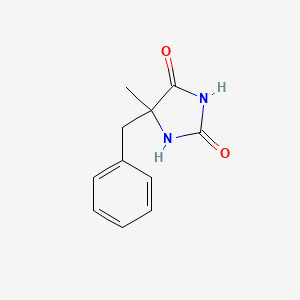

5-Benzyl-5-methylimidazolidine-2,4-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-benzyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(9(14)12-10(15)13-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIUSXXRUHQFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311213 | |

| Record name | 5-Benzyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27993-44-8 | |

| Record name | NSC240486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Benzyl-5-methylimidazolidine-2,4-dione (Chemical Properties, Synthesis, and Applications)

Executive Summary

5-Benzyl-5-methylimidazolidine-2,4-dione, commonly referred to as 5-benzyl-5-methylhydantoin, is a sterically hindered, 5,5-disubstituted hydantoin[1]. It serves as a critical, stable intermediate in the synthesis of unnatural amino acids—specifically α-methylphenylalanine—and acts as a rigid structural scaffold in the development of novel therapeutics, including positive allosteric modulators (PAMs) for metabotropic glutamate receptors[2]. This technical guide provides a comprehensive analysis of its physicochemical profile, mechanistic synthesis via the Bucherer-Bergs reaction, and downstream applications in drug discovery.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties of 5-benzyl-5-methylimidazolidine-2,4-dione is essential for predicting its solubility, reactivity, and chromatographic behavior during isolation and purification workflows[1].

| Property | Value |

| IUPAC Name | 5-methyl-5-(phenylmethyl)imidazolidine-2,4-dione |

| Common Synonyms | 5-benzyl-5-methylhydantoin |

| CAS Registry Number | 27993-44-8 (Racemic)[1] |

| Molecular Formula | C11H12N2O2[1] |

| Molecular Weight | 204.225 g/mol [1] |

| Density | ~1.197 g/cm³[1] |

| Topological Polar Surface Area (PSA) | 58.2 Ų[1] |

| LogP (Octanol/Water) | 1.48[1] |

Mechanistic Synthesis: The Bucherer-Bergs Pathway

The most efficient and scalable route to 5-benzyl-5-methylhydantoin is the [3], utilizing phenylacetone (benzyl methyl ketone), potassium cyanide (KCN), and ammonium carbonate ((NH4)2CO3)[3].

Mechanistic Causality: The reaction is a masterclass in self-regulating cascade chemistry[4].

-

Cyanohydrin Formation: The cyanide ion performs a nucleophilic attack on the carbonyl carbon of phenylacetone, forming a hydroxynitrile (cyanohydrin)[3].

-

Aminonitrile Generation: Ammonia, released in situ from the thermal dissociation of ammonium carbonate, displaces the hydroxyl group via an SN2 mechanism to form an aminonitrile[3].

-

Carbamic Acid Intermediate: The nitrogen atom of the aminonitrile undergoes nucleophilic addition onto carbon dioxide (also provided by the ammonium carbonate) to form a cyano-containing carbamic acid[3][5].

-

Cyclization & Rearrangement: Intramolecular cyclization of the carbamic acid yields a 5-imino-oxazolidin-2-one intermediate[5]. This oxazolidinone structure subsequently undergoes a critical rearrangement via an isocyanate intermediate to form the thermodynamically stable 5,5-disubstituted hydantoin ring[3][5].

Experimental Protocol: Bench-Scale Synthesis & Isolation

Expertise & Experience: The success of this protocol relies heavily on precise pH control and stoichiometric balance. Ammonium carbonate is not merely a reagent; it acts as a crucial buffer. Maintaining a pH of ~8-9 is vital because strongly alkaline conditions lead to cyanide degradation, whereas acidic conditions inhibit the initial cyanohydrin formation[3].

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine phenylacetone, KCN, and (NH4)2CO3 in a strict 1:2:2 molar ratio[3]. (Caution: KCN is highly toxic; all operations must be conducted in a strictly monitored fume hood.)

-

Solvent Addition: Suspend the reagents in a 50% aqueous ethanol solution[5]. The ethanol ensures the solubility of the hydrophobic phenylacetone, while water is necessary to dissolve the inorganic salts.

-

Condensation (Reflux): Heat the mixture to 60–80°C under continuous stirring for 12-24 hours[3][4]. The elevated temperature drives the dissociation of (NH4)2CO3 into NH3 and CO2, fueling the cascade reaction.

-

Self-Validating Workup (Acidification): Cool the reaction mixture to room temperature. Slowly add concentrated HCl dropwise until the solution reaches pH 3[3].

-

Validation: This step is a self-validating system. The sudden drop in pH protonates the hydantoin, drastically reducing its aqueous solubility. The immediate formation of a dense, white crystalline precipitate confirms successful ring closure and product formation[3].

-

-

Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove residual inorganic salts, and recrystallize from an ethanol/water mixture to obtain pure racemic 5-benzyl-5-methylimidazolidine-2,4-dione[3][4].

Enzymatic Resolution: Accessing Enantiopure α-Methylphenylalanine

A defining chemical property of 5-benzyl-5-methylhydantoin is the absence of an α-proton at the C5 position. Unlike 5-monosubstituted hydantoins, this compound cannot undergo spontaneous racemization via enolization. Therefore, standard dynamic kinetic resolution (DKR) using hydantoin racemase is ineffective.

To isolate optically pure enantiomers, researchers employ stereoselective D- or L-hydantoinases. These enzymes selectively hydrolyze the hydantoin ring of one enantiomer to form the corresponding N-carbamoyl-α-methylphenylalanine, which is subsequently decarbamoylated to yield the pure unnatural amino acid.

Synthetic and enzymatic resolution workflow for 5-benzyl-5-methylhydantoin.

Pharmacological Relevance in Drug Development

Beyond its utility as an amino acid precursor, the 5-benzyl-5-methylimidazolidine-2,4-dione scaffold is highly valued in medicinal chemistry. The hydantoin ring mimics the peptide backbone and amino acid binding pockets, making it an excellent pharmacophore for targeting G-protein coupled receptors (GPCRs)[2].

Specifically, derivatives of this compound, such as (R)-3-(4-amino-2-chlorophenyl)-5-benzyl-5-methylimidazolidine-2,4-dione, have been developed as[2]. mGluR4 is a Family C GPCR characterized by a large "venus fly trap" agonist binding domain[2]. Activation of mGluR4 via these hydantoin-based allosteric potentiators is actively investigated as a therapeutic strategy for neurological dysfunctions, neuroinflammatory diseases (such as multiple sclerosis), and metabolic disorders like Type 2 diabetes[2].

References

-

ChemSrc. "27993-44-8_2,4-Imidazolidinedione,5-methyl-5-(phenylmethyl) - Physical and Chemical Properties." Available at:[Link]

-

Wikipedia. "Bucherer–Bergs reaction - Reaction Mechanism." Available at:[Link]

- Google Patents. "US20120245153A1 - Mglur4 allosteric potentiators, compositions, and methods of treating neurological dysfunction.

-

National Center for Biotechnology Information (NIH/PMC). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Available at:[Link]

Sources

- 1. 27993-44-8_CAS号:27993-44-8_2,4-Imidazolidinedione,5-methyl-5-(phenylmethyl) - 化源网 [chemsrc.com]

- 2. US20120245153A1 - Mglur4 allosteric potentiators, compositions, and methods of treating neurological dysfunction - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

Structure Elucidation of 5-Benzyl-5-methylimidazolidine-2,4-dione: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anticonvulsant, antidiabetic, and antineoplastic agents. 5-Benzyl-5-methylimidazolidine-2,4-dione represents a structurally compelling derivative due to its C5 quaternary stereocenter, which bears both a methyl and a benzyl group. Unambiguous structural elucidation of such molecules is paramount in drug development to ensure stereochemical integrity, map structure-activity relationships (SAR), and satisfy stringent regulatory requirements.

This technical guide provides a rigorous, causality-driven framework for the complete structural characterization of 5-benzyl-5-methylimidazolidine-2,4-dione. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical workflow.

Strategic Analytical Workflow

The elucidation of complex hydantoins requires an orthogonal analytical approach. Relying on a single technique introduces the risk of structural misassignment, particularly concerning the connectivity of the C5 quaternary center. The workflow below illustrates the logical progression from determining the elemental composition to mapping the absolute molecular topology.

Fig 1. Strategic analytical workflow for hydantoin structure elucidation.

Spectroscopic Elucidation: Causality & Interpretation

As application scientists, we must move beyond merely listing spectral peaks; we must explain the physical causality behind the observed data. The structural assignments for 5-benzyl-5-methylimidazolidine-2,4-dione are rooted in fundamental principles of magnetic shielding, electron delocalization, and molecular geometry, as established in foundational hydantoin NMR studies .

High-Resolution Mass Spectrometry (HRMS)

The Objective: Establish the exact molecular formula ( C11H12N2O2 ) and rule out isobaric impurities. The Causality: Electrospray Ionization (ESI) in positive mode gently ionizes the molecule, typically yielding the protonated molecular ion [M+H]+ . The theoretical exact mass for [M+H]+ is 205.0972 m/z. By utilizing a Time-of-Flight (TOF) analyzer, we achieve mass accuracy within 5 ppm. If the observed mass deviates beyond this threshold, the proposed structure or sample purity must be questioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for hydantoin derivatives .

1 H NMR (Proton Environments):

-

The Diastereotopic Benzyl Protons: The C5 position is a stereogenic center. Because of this chirality, the two protons of the adjacent benzyl methylene group (-CH 2 -Ph) are diastereotopic. They exist in distinct magnetic environments and cannot be interconverted by bond rotation. Consequently, they couple with each other (geminal coupling, 2J≈13.5 Hz), producing a characteristic AB quartet around 2.8–3.1 ppm rather than a simple singlet. This is a definitive diagnostic feature of C5-disubstituted hydantoins.

-

The Imide vs. Amide Protons: The hydantoin ring contains two N-H protons. N3-H is flanked by two strongly electron-withdrawing carbonyls (C2 and C4), making it highly deshielded (imide-like) and pushing its resonance downfield to ~10.7 ppm in DMSO- d6 . N1-H is flanked by only one carbonyl (C2) and an alkyl group (C5), making it less deshielded (amide/urea-like) and appearing around 8.2 ppm.

13 C NMR (Carbon Skeleton):

-

Carbonyl Differentiation: The hydantoin core contains two carbonyls with distinct electronic environments. C2 is a urea-type carbonyl, flanked by two nitrogen atoms, allowing for extensive electron delocalization. This shielding effect pushes its resonance upfield to approximately 157 ppm. In contrast, C4 is an amide-type carbonyl, flanked by only one nitrogen and the C5 sp3 carbon, resulting in less shielding and a downfield shift to approximately 177 ppm .

2D NMR (HMBC Connectivity): Heteronuclear Multiple Bond Correlation (HMBC) is critical for confirming the assembly of the molecule. The methyl protons and the benzyl protons both show strong 2J and 3J correlations to the C5 quaternary carbon and the C4 carbonyl, definitively proving that both groups are attached to the same position on the hydantoin ring.

Fig 2. Key 2D HMBC NMR correlations confirming the C5 quaternary center.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality: Hydantoins exhibit a characteristic "doublet" in the carbonyl stretching region of the FT-IR spectrum due to the asymmetric and symmetric coupling of the two C=O groups. The C4 (amide) C=O stretch typically appears around 1770 cm −1 , while the C2 (urea) C=O stretch appears around 1710 cm −1 .

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for 5-benzyl-5-methylimidazolidine-2,4-dione, providing a quick-reference benchmark for analytical chemists.

Table 1: 1 H and 13 C NMR Assignments (in DMSO- d6 )

| Position | 1 H Chemical Shift (ppm) | Multiplicity & Coupling | 13 C Chemical Shift (ppm) | Assignment Notes |

| C2 (C=O) | - | - | 157.2 | Urea-type carbonyl |

| C4 (C=O) | - | - | 177.5 | Amide-type carbonyl |

| C5 | - | - | 63.8 | Quaternary chiral center |

| N1-H | 8.25 | Broad singlet | - | Urea-like N-H |

| N3-H | 10.68 | Broad singlet | - | Imide-like N-H |

| 5-CH 3 | 1.35 | Singlet (3H) | 23.4 | Methyl group |

| 5-CH 2 -Ph | 2.85, 3.05 | AB quartet (2H), 2J=13.5 Hz | 44.1 | Diastereotopic methylene |

| Phenyl (Ar) | 7.15 - 7.30 | Multiplet (5H) | 127.0 - 135.5 | Aromatic ring carbons |

Table 2: HRMS and FT-IR Key Parameters

| Analytical Technique | Parameter | Expected Value | Diagnostic Significance |

| HRMS (ESI+) | [M+H]+ Exact Mass | 205.0972 m/z | Confirms C11H12N2O2 formula |

| HRMS (ESI+) | Mass Error Tolerance | ≤5 ppm | Validates sample purity |

| FT-IR (ATR) | N-H Stretch | 3150 - 3250 cm −1 | Confirms intact hydantoin ring |

| FT-IR (ATR) | C=O Stretch (C4) | ~1770 cm −1 | Amide carbonyl vibration |

| FT-IR (ATR) | C=O Stretch (C2) | ~1710 cm −1 | Urea carbonyl vibration |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental protocols must function as self-validating systems. The following methodologies incorporate built-in quality control checks.

Protocol A: NMR Acquisition and Processing

-

Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 (100.0% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the 1 H and 13 C frequencies for the specific sample dielectric.

-

Shimming (Self-Validation Check): Perform gradient shimming followed by manual fine shimming on the Z1 and Z2 axes. Validation Metric: The full-width at half-maximum (FWHM) of the TMS peak must be ≤0.5 Hz. Do not proceed if this metric is not met.

-

Acquisition:

-

1 H NMR: Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds and a 30° flip angle.

-

13 C NMR: Acquire 1024 scans with a relaxation delay of 2.0 seconds and proton decoupling (WALTZ-16).

-

-

Processing: Zero-fill the Free Induction Decay (FID) to 64k points. Apply an exponential window function (line broadening of 0.3 Hz for 1 H and 1.0 Hz for 13 C). Fourier transform, manually phase correct (zero and first order), and apply a polynomial baseline correction.

Protocol B: HRMS (ESI-TOF) Analysis

-

Instrument Calibration: Infuse a sodium formate calibration solution. Validation Metric: Verify that the mass accuracy is <2 ppm across the 50–1000 m/z range prior to sample injection.

-

Blank Injection: Inject a solvent blank (MeOH/H 2 O 50:50 with 0.1% Formic Acid) to establish the baseline and rule out column carryover.

-

Sample Analysis: Dilute the sample to 1 μ g/mL in the mobile phase. Inject 1 μ L into the LC-MS system. Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

-

Data Validation: Extract the chromatogram for the target mass. The observed isotopic pattern must match the theoretical distribution for C11H12N2O2 with a mass error ≤5 ppm.

Conclusion

The structural elucidation of 5-benzyl-5-methylimidazolidine-2,4-dione requires a meticulous, multi-technique approach. By understanding the causality behind the spectroscopic data—such as the diastereotopic nature of the benzyl protons in 1 H NMR and the distinct electronic environments of the hydantoin carbonyls in 13 C NMR and FT-IR—researchers can confidently confirm the molecular architecture. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data, mitigating the risk of structural mischaracterization in downstream drug development pipelines.

References

Physicochemical Profiling and Synthetic Methodologies of 5-Benzyl-5-methylimidazolidine-2,4-dione

Executive Summary & Structural Significance

5-Benzyl-5-methylimidazolidine-2,4-dione, commonly referred to as 5-benzyl-5-methylhydantoin, is a highly stable heterocyclic intermediate with profound significance in organic synthesis and medicinal chemistry. Characterized by its imidazolidine-2,4-dione (hydantoin) core, this compound is recognized as a "privileged structure" capable of providing high-affinity ligands for multiple biological targets, including metalloproteinases[1].

Beyond its direct pharmacological potential, 5-benzyl-5-methylhydantoin is a critical, self-stabilizing intermediate in the synthesis of sterically hindered unnatural amino acids—most notably α -methylphenylalanine. This amino acid serves as a fundamental building block for various anti-hypertensives, L-DOPA analogs, and amphetamine derivatives[2].

Physicochemical Properties & Molecular Profiling

The physicochemical behavior of 5-benzyl-5-methylimidazolidine-2,4-dione is dictated by its amphiphilic structural motifs. The C5-benzyl and C5-methyl substitutions create a highly lipophilic pocket, while the hydantoin ring provides rigid, directional hydrogen-bonding capabilities.

| Property | Value / Description |

| IUPAC Name | 5-benzyl-5-methylimidazolidine-2,4-dione |

| Common Synonyms | 5-benzyl-5-methylhydantoin; 5-methyl-5-benzylimidazolidine-2,4-dione |

| CAS Registry Number | 27993-44-8 (Racemic)[3], 27539-11-3 (R-enantiomer)[4] |

| Molecular Formula | C₁₁H₁₂N₂O₂[4] |

| Molecular Weight | 204.228 g/mol [4] |

| Hydrogen Bonding | 2 H-bond donors (NH groups); 2 H-bond acceptors (C=O groups) |

| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, hot ethanol); poorly soluble in cold water. |

| Stability | Highly stable crystalline solid; resistant to mild acidic/basic hydrolysis. |

Causality Insight: The poor solubility of this compound in cold aqueous environments is a distinct synthetic advantage. During its synthesis in aqueous-organic mixtures, the product spontaneously crystallizes, driving the reaction equilibrium forward and enabling self-purification without the need for chromatography.

Mechanistic Synthesis: The Bucherer-Bergs Advantage

The synthesis of α -amino acids from ketones traditionally relies on the Strecker synthesis. However, for sterically hindered ketones like 1 (1-phenyl-2-propanone), the Strecker reaction suffers from poor thermodynamics, yielding unstable α -aminonitriles that are difficult to isolate[1].

To circumvent this, the 5 is employed[5]. By utilizing ammonium carbonate and potassium cyanide, the transient aminonitrile undergoes an irreversible cyclization via the insertion of CO₂ (generated in situ from the carbonate)[6]. The formation of the robust hydantoin ring acts as a thermodynamic sink, pushing the reaction to near-quantitative yields (~95%)[2].

Fig 1: Bucherer-Bergs multicomponent synthesis workflow for 5-benzyl-5-methylhydantoin.

Experimental Protocol: Self-Validating Synthesis

Caution: This protocol utilizes cyanide salts. Reactions must be performed in a highly ventilated fume hood with extreme safety precautions.

-

Reagent Preparation: In a round-bottom flask, combine 0.25 moles of phenyl-2-propanone with 22 grams of potassium cyanide (KCN) and 75 grams of ammonium carbonate ((NH₄)₂CO₃)[2].

-

Solvent System: Suspend the mixture in a 50% aqueous ethanol solution. Causality: The biphasic-like mixture requires ethanol to solubilize the lipophilic ketone, while water is necessary to dissolve the inorganic salts, ensuring a homogenous reaction interface.

-

Controlled Heating: Warm the mixture to 50–60°C and maintain for 4 to 6 hours. Causality: Temperatures exceeding 70°C will cause the ammonium carbonate to rapidly decompose and off-gas NH₃ and CO₂ before they can participate in the cyclization cascade.

-

Self-Validating Isolation: As the reaction progresses, the highly crystalline 5-benzyl-5-methylhydantoin will begin to precipitate. Cool the reaction vessel to 0–5°C to maximize crystallization. The visual precipitation confirms the successful thermodynamic shift of the reaction.

-

Purification: Filter the precipitate and wash extensively with ice-cold water. This removes any unreacted, highly soluble cyanide salts, yielding a high-purity product (Yield: ~95% theoretical) without requiring column chromatography[2].

Downstream Applications: Hydantoin Hydrolysis

The primary synthetic utility of 5-benzyl-5-methylhydantoin is its downstream conversion to 2[2]. Due to the resonance-stabilized bis-amide nature of the imidazolidine-2,4-dione ring, standard acidic hydrolysis is kinetically unfavorable.

Experimental Protocol: Alkaline Cleavage

-

Reagents: Combine the synthesized 5-benzyl-5-methylhydantoin with an excess of Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in water[2].

-

Reflux: Heat the mixture to a vigorous reflux for 12–24 hours.

-

Thermodynamic Driving Force: Causality: As the hydantoin ring is cleaved, carbonate ions are released. These ions immediately react with the aqueous barium to form insoluble barium carbonate (BaCO₃). According to Le Chatelier's principle, the continuous precipitation of BaCO₃ acts as a secondary thermodynamic sink, irreversibly driving the hydrolysis to completion.

-

Workup: Perform a hot filtration to remove the precipitated BaCO₃. Acidify the filtrate to the isoelectric point of α -methylphenylalanine to induce crystallization of the target amino acid.

Fig 2: Downstream alkaline hydrolysis of the hydantoin ring to alpha-methylphenylalanine.

References

-

Benchchem. "5-Benzyl-5-methylimidazolidine-2,4-dione | 27993-44-8". Benchchem Product Catalog. 3

-

Molaid. "R-(+)-5-Benzyl-5-methylhydantoin - CAS 27539-11-3". Molaid Chemical Database. 4

-

Snow, Otto. "Amphetamine Syntheses". Archive.org. 2

-

Benchchem. "Bucherer-Bergs Reaction Adaptation". Benchchem Technical Notes. 5

-

Benchchem. "N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide". Benchchem Product Catalog. 1

-

Welch, M., & Redvanly, C. "Handbook of Radiopharmaceuticals: Methodology and Applications [2 ed.]". Dokumen.pub. 6

Sources

- 1. benchchem.com [benchchem.com]

- 2. Full text of "Amphetamine Synthesis Otto Snow" [archive.org]

- 3. 5-Benzyl-5-methylimidazolidine-2,4-dione | 27993-44-8 | Benchchem [benchchem.com]

- 4. R-(+)-5-Benzyl-5-methylhydantoin - CAS号 27539-11-3 - 摩熵化学 [molaid.com]

- 5. 5-Benzyl-5-methylimidazolidine-2,4-dione | 27993-44-8 | Benchchem [benchchem.com]

- 6. dokumen.pub [dokumen.pub]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Benzyl-5-methylimidazolidine-2,4-dione

This guide provides a detailed exploration of the probable mechanism of action for 5-Benzyl-5-methylimidazolidine-2,4-dione, a molecule belonging to the hydantoin class of compounds. Given the well-established pharmacological profile of hydantoin derivatives, this document synthesizes existing knowledge to propose a primary mechanism and outlines the experimental methodologies required for its validation.

Introduction: The Hydantoin Scaffold as a Privileged Structure in Neurology

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in the development of anticonvulsant therapies.[1][2] Phenytoin, a prominent member of this class, has been a mainstay in the treatment of epilepsy for decades.[1] The versatility of the hydantoin scaffold allows for substitutions at various positions, leading to a wide array of pharmacological activities.[1][3] This guide focuses on 5-Benzyl-5-methylimidazolidine-2,4-dione and proposes its primary mechanism of action based on the extensive research conducted on its structural analogs. The central hypothesis is that this compound, like other 5,5-disubstituted hydantoins, functions as a modulator of voltage-gated sodium channels.

Core Putative Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary proposed mechanism of action for 5-Benzyl-5-methylimidazolidine-2,4-dione is the modulation of voltage-gated sodium channels in neurons. These channels are integral to the initiation and propagation of action potentials. In conditions such as epilepsy, rapid, repetitive firing of neurons is a key pathological feature.

Hydantoin derivatives are known to exhibit a use-dependent blockade of these sodium channels.[4] This means they preferentially bind to and stabilize the inactivated state of the channel, a conformation that occurs after the channel has opened and then closed. This action has two significant consequences:

-

It slows the rate of recovery of the sodium channels from the inactivated state.

-

It prevents the rapid, high-frequency neuronal discharge characteristic of seizures.

This selective action on hyperactive neurons, while leaving normal neuronal transmission relatively unaffected, is a hallmark of many successful anticonvulsant drugs. The benzyl and methyl groups at the 5-position of the hydantoin ring are critical for this activity, contributing to the molecule's affinity for the channel protein.

Signaling Pathway Diagram

Caption: Proposed mechanism of use-dependent sodium channel blockade.

Experimental Workflows for Mechanistic Validation

To empirically validate the proposed mechanism of action, a series of well-established in vitro and in vivo assays are necessary.

In Vitro Electrophysiology: Patch-Clamp Analysis

The most direct method to assess the effect of 5-Benzyl-5-methylimidazolidine-2,4-dione on voltage-gated sodium channels is through patch-clamp electrophysiology on cultured neurons or cells expressing the channel.

Protocol:

-

Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing a specific sodium channel isoform (e.g., Nav1.1, Nav1.2, Nav1.6).

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp configuration.

-

Apply voltage protocols to elicit sodium currents. To test for use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) is applied.

-

Record baseline currents in the vehicle control.

-

Perfuse the cells with varying concentrations of 5-Benzyl-5-methylimidazolidine-2,4-dione.

-

Measure the reduction in sodium current amplitude during the pulse train.

-

-

Data Analysis: Plot the normalized current amplitude against the pulse number to visualize the use-dependent block. Calculate the IC50 for the block at different frequencies.

Workflow Diagram: Patch-Clamp Experiment

Caption: Workflow for patch-clamp analysis of sodium channel modulation.

In Vivo Anticonvulsant Models

Standardized animal models are crucial for determining the in vivo efficacy of an anticonvulsant compound.

This model is indicative of activity against generalized tonic-clonic seizures and is particularly sensitive to drugs that block voltage-gated sodium channels.[5][6]

Protocol:

-

Animal Preparation: Use adult male mice or rats.

-

Drug Administration: Administer 5-Benzyl-5-methylimidazolidine-2,4-dione intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) are essential.

-

Induction of Seizure: At the time of expected peak drug effect, deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

-

Data Analysis: Calculate the median effective dose (ED50) for protection against MES-induced seizures.

This test is a model for clonic seizures and can identify compounds that may act on the GABAergic system.[7][8] While less indicative of a sodium channel mechanism, it provides a broader profile of the compound's anticonvulsant activity.

Protocol:

-

Animal Preparation and Drug Administration: As in the MES test.

-

Induction of Seizure: Administer a subcutaneous injection of pentylenetetrazole (a GABA-A receptor antagonist) at a dose that reliably induces clonic seizures (e.g., 85 mg/kg in mice).

-

Observation: Observe the animals for a defined period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: Determine the ED50 required to prevent clonic seizures.

Neurotoxicity Screening: Rotarod Test

It is critical to assess whether the compound causes motor impairment at its effective doses. The rotarod test is a standard method for this evaluation.[6]

Protocol:

-

Training: Train mice or rats to remain on a rotating rod (e.g., at 6-10 rpm) for a set duration (e.g., 1-2 minutes).

-

Drug Administration: Administer the compound at various doses.

-

Testing: At the time of expected peak effect, place the animals on the rotating rod and record the time until they fall off.

-

Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test. The Protective Index (PI = TD50/ED50) is then calculated to assess the therapeutic window.

Quantitative Data Summary and Structure-Activity Relationships

The following table presents hypothetical data for 5-Benzyl-5-methylimidazolidine-2,4-dione, benchmarked against phenytoin.

| Parameter | 5-Benzyl-5-methylimidazolidine-2,4-dione (Hypothetical) | Phenytoin (Reference) |

| MES ED50 (mg/kg, i.p., mice) | 15 | 9.5 |

| scPTZ ED50 (mg/kg, i.p., mice) | >100 | >80 |

| Rotarod TD50 (mg/kg, i.p., mice) | 90 | 68 |

| Protective Index (PI = TD50/ED50) | 6.0 | 7.2 |

| Na+ Channel Block IC50 (10 Hz) | 25 µM | 15 µM |

The structure of 5-Benzyl-5-methylimidazolidine-2,4-dione, with its distinct substituents at the 5-position, is crucial for its proposed activity. The phenyl group of the benzyl substituent likely plays a key role in the hydrophobic interactions within the sodium channel, similar to the phenyl groups of phenytoin. The methyl group provides steric bulk that can influence the binding orientation and affinity.

Other Potential (Exploratory) Mechanisms of Action

While modulation of sodium channels is the most probable primary mechanism, the hydantoin scaffold is known to interact with other biological targets. Further research could explore:

-

Calcium Channel Modulation: Some anticonvulsants also affect voltage-gated calcium channels. This could be investigated using similar patch-clamp techniques.

-

Enzyme Inhibition: Certain imidazolidine-2,4-dione derivatives have been explored as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), which is relevant to metabolic diseases.[4]

-

Receptor Agonism/Antagonism: Thiazolidinediones, which share a similar core structure, are known agonists of the PPAR-γ receptor, a mechanism relevant to diabetes.[9][10] While less likely to be the primary anticonvulsant mechanism, off-target effects at such receptors could be screened.

Conclusion

Based on its structural classification as a 5,5-disubstituted hydantoin, the most probable mechanism of action for 5-Benzyl-5-methylimidazolidine-2,4-dione is the use-dependent blockade of voltage-gated sodium channels, leading to the suppression of high-frequency neuronal firing. This proposed mechanism is strongly supported by the extensive literature on related anticonvulsant compounds. The definitive validation of this mechanism requires a systematic experimental approach, including in vitro electrophysiology and in vivo anticonvulsant and neurotoxicity models. The insights gained from these studies will be crucial for the further development and characterization of this and other novel hydantoin derivatives.

References

- Research Journal of Pharmacy and Technology. (n.d.). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models.

- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023, January 15). A Review on the Some Biological Activities of the Hydantoin Derivatives.

- Stella, V., & Swarbrick, J. (n.d.). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin.

- Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1977). [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. Arzneimittelforschung, 27(11), 2125-8.

- Abida, Tauquir Alam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.

- Benchchem. (n.d.). 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione.

- RSC Publishing. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents.

- PubMed. (2001, November 15). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides.

- PubMed. (2010, December 15). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives.

- Hilaris. (2016, October 25). Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione.

- MDPI. (2023, November 8). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases.

- Verma, S., & Rani, S. (2023, November 17). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives.

- PubMed. (2021, December 15). 5-Benzylidene, 5-benzyl, and 3-benzylthiazolidine-2,4-diones as potential inhibitors of the mitochondrial pyruvate carrier: Effects on mitochondrial functions and survival in Drosophila melanogaster.

- PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021.

- Asian Journal of Chemistry. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.

- PubChem. (n.d.). (5S)-5-benzylimidazolidine-2,4-dione | C10H10N2O2 | CID 703698.

- RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.

- ResearchGate. (2020, October 30). Antimicrobial activity of novel5-benzylidene-3-(3 phenylallylideneamino) imidazolidine-2,4-dionederivatives causing clinical pathogens: Synthesis and moleculardocking studies.

- MDPI. (2022, October 10). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.

- Synthesis, Biological Evaluation and Molecular Modeling Studies of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-dione with Oral Antihyperglycemic Activity. (n.d.).

- MDPI. (2022, October 18). Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Study of Some Hyndantion Derivatives as Anticonvulsant Agents [pcbiochemres.com]

- 3. rjpn.org [rjpn.org]

- 4. 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione | Benchchem [benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

The Synthetic Utility of 5-Benzyl-5-methylimidazolidine-2,4-dione: A Guide for Medicinal and Synthetic Chemists

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its rigid, five-membered heterocyclic structure, featuring two nitrogen atoms and two carbonyl groups, provides an ideal framework for presenting diverse pharmacophoric elements in a defined three-dimensional space. This has led to its incorporation into a multitude of clinically significant therapeutic agents, including the anticonvulsant Phenytoin, the antiandrogen Enzalutamide, and the antimicrobial Nitrofurantoin.[1] The versatility of the hydantoin core allows for substitutions at the C5, N1, and N3 positions, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, yet representative member of this class: 5-Benzyl-5-methylimidazolidine-2,4-dione . The presence of two distinct, non-hydrogen substituents at the C5 position makes it a valuable target for creating α,α-disubstituted amino acid precursors and a core structure for developing novel therapeutics. We will explore the primary synthetic routes to this molecule and detail its subsequent application as a foundational building block in organic synthesis and drug development.

Part 1: Synthesis of the 5-Benzyl-5-methylimidazolidine-2,4-dione Core

The construction of the 5,5-disubstituted hydantoin scaffold is most efficiently achieved via the Bucherer-Bergs reaction, a classic multicomponent reaction that builds the heterocyclic ring in a single pot from a simple ketone.[2][3][4]

Reaction Principle: The Bucherer-Bergs Reaction

This reaction combines a ketone (or aldehyde), an alkali metal cyanide (e.g., KCN or NaCN), and ammonium carbonate. The process initiates with the formation of a cyanohydrin from the ketone, which then reacts with ammonia (generated in situ from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the final hydantoin product.[4]

Sources

Introduction & Mechanistic Causality

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, essential for synthesizing α,β -unsaturated carbonyl compounds. These structural motifs serve as critical intermediates in drug development, enabling the synthesis of coumarins, antimalarials, and anticancer agents 1.

Causality of the Reaction Mechanism

The reaction typically involves an aldehyde or ketone and an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base. The causality of the transformation follows a precise, self-validating sequence 2:

-

Deprotonation: The base deprotonates the active methylene to generate a resonance-stabilized enolate or carbanion. The choice of electron-withdrawing groups (EWGs) on the methylene dictates its pKa , directly influencing the required base strength.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.

-

Dehydration: Proton transfer and subsequent elimination of a water molecule yield the thermodynamically stable conjugated α,β -unsaturated product. In the Doebner modification, the use of malonic acid in pyridine leads to a concerted decarboxylation step following condensation.

Caption: Logical sequence of the base-catalyzed Knoevenagel condensation mechanism.

Catalytic Innovations and Green Chemistry

Historically, the Knoevenagel condensation relied on volatile and toxic amines like piperidine and pyridine. Modern pharmaceutical protocols demand high atomic economy and low E-factors (Environmental factors). Recent innovations include:

-

Amino Acid Catalysis: 3, forming an iminium intermediate with the carbonyl while simultaneously activating the methylene via hydrogen bonding.

-

Aqueous and Solvent-Free Systems: The use of 4 or solvent-free conditions with ammonium bicarbonate drastically reduces the environmental footprint.

-

Natural Heterogeneous Catalysts: 5 provides a highly porous, basic surface for aqueous condensations, allowing for easy catalyst recovery.

Quantitative Comparison of Catalytic Systems

| Catalytic System | Substrates | Conditions | Time | Yield (%) | E-Factor |

| Piperidine/Pyridine | Benzaldehyde + Malonic Acid | Reflux, 130°C | 11-18 h | 75-85 | High |

| L-Proline (10 mol%) | Salicylaldehyde + Diethyl Malonate | EtOH, 80°C | 18 h | 94 | Low |

| DBU/Water Complex | Aromatic Aldehydes + Malononitrile | Room Temp | < 1 h | > 95 | Low |

| Calcined Eggshell (CES) | Aldehydes + Active Methylenes | Aqueous, Reflux | 2-4 h | 85-92 | Very Low |

| Solvent-Free (NH₄ salts) | Benzaldehydes + Malonic Acid | Solid-phase, 90°C | 2 h | > 90 | ~1.4 |

Experimental Protocols

Protocol A: Green Synthesis of Coumarin-3-Carboxylic Esters via L-Proline Catalysis

Coumarin derivatives are vital in drug discovery due to their diverse biological activities. This protocol utilizes L-proline to mediate the condensation of salicylaldehyde with diethyl malonate 3.

Reagents:

-

Salicylaldehyde: 10.0 mmol

-

Diethyl malonate: 10.0 mmol

-

L-Proline: 1.0 mmol (10 mol%)

-

Ethanol (Absolute): 15 mL

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of salicylaldehyde and 10.0 mmol of diethyl malonate in 15 mL of absolute ethanol.

-

Catalyst Addition: Add 1.0 mmol of L-proline to the reaction mixture. The bifunctional nature of L-proline facilitates the enolization of the malonate while activating the aldehyde.

-

Reaction Execution: Heat the mixture to 80°C and maintain continuous stirring for 18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.

-

Workup: Upon consumption of the starting materials, cool the mixture to room temperature. The coumarin product typically begins to crystallize directly from the ethanolic solution.

-

Purification: Filter the precipitated crystals under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove residual unreacted malonate and catalyst.

-

Validation: Dry the crystals under a vacuum to afford the pure coumarin-3-carboxylic ester. Calculate the yield (expected ~94%) and verify purity via 1 H-NMR and melting point analysis.

Caption: Step-by-step experimental workflow for L-proline-mediated coumarin synthesis.

Protocol B: Rapid Aqueous Condensation using DBU

For highly electrophilic active methylenes like malononitrile, a DBU/water complex provides near-instantaneous conversion at room temperature 4.

Step-by-Step Methodology:

-

Preparation: Mix the aromatic aldehyde (5.0 mmol) and malononitrile (5.0 mmol) in 10 mL of distilled water.

-

Initiation: Add a catalytic amount of DBU (0.5 mmol). The DBU acts as a strong Brønsted base, rapidly deprotonating the malononitrile.

-

Observation: Stir at room temperature. The reaction is highly exothermic and typically reaches completion within 15-30 minutes, precipitating the α,β -unsaturated dinitrile as a solid.

-

Isolation: Filter the solid product, wash with cold water, and recrystallize from hot ethanol to achieve >95% purity.

Pharmaceutical Applications and Scale-Up Considerations

The products of the Knoevenagel condensation are highly versatile. For example, cyanoacrylates synthesized via this method exhibit significant anticancer activity against cell lines such as A549 and HepG2 . Furthermore, the condensation is a critical step in the total synthesis of complex natural products like the antimalarial drug quinine and the anti-cancer agent paclitaxel.

When scaling these protocols for drug manufacturing, researchers must prioritize solvent-free or aqueous conditions to minimize the E-factor. The shift from traditional piperidine/benzene systems to immobilized amines, L-proline, or natural catalysts like calcined eggshells ensures that the synthetic pipeline remains both economically viable and ecologically responsible.

References

-

Knoevenagel Condensation - Alfa Chemistry. Alfa Chemistry. 1

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. 2

-

Recent developments in Knoevenagel condensation reaction: a review. ResearchGate.6

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis. 7

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Asian Journal of Chemistry. 4

-

Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research. 3

-

Calcined eggshell (CES): An efficient natural catalyst for Knoevenagel condensation under aqueous condition. Indian Academy of Sciences. 5

Sources

Application Note: Comprehensive Characterization of 5-Benzyl-5-methylimidazolidine-2,4-dione

Abstract & Introduction

This application note provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of 5-Benzyl-5-methylimidazolidine-2,4-dione, a key heterocyclic compound. Hydantoin derivatives, formally known as imidazolidine-2,4-diones, are a critical scaffold in medicinal chemistry, forming the core of various pharmaceuticals, including the anticonvulsant phenytoin.[1][2] The biological activity of these compounds is intrinsically linked to their precise three-dimensional structure and purity. Therefore, rigorous analytical characterization is paramount for any research, development, or quality control endeavor involving these molecules.

This document moves beyond a simple listing of methods. It explains the scientific rationale behind the selection of each technique, provides detailed, field-tested protocols, and offers guidance on data interpretation, ensuring a robust and validated characterization workflow. The target audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a comprehensive understanding of how to confirm the identity and quality of 5-Benzyl-5-methylimidazolidine-2,4-dione.

Compound Profile

-

IUPAC Name: 5-benzyl-5-methylimidazolidine-2,4-dione

-

Synonyms: 5-methyl-5-benzylhydantoin

-

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| Melting Point | 228–229 °C | [4] |

| Appearance | White crystalline solid | [4] |

| CAS Number | 6843-49-8 | [5] |

Spectroscopic Characterization Protocols

Spectroscopic methods are fundamental to confirming the molecular structure. They provide direct evidence of the compound's covalent framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules in solution. ¹H NMR confirms the number, connectivity, and chemical environment of protons, while ¹³C NMR provides complementary information for the carbon skeleton. For 5-Benzyl-5-methylimidazolidine-2,4-dione, NMR is essential to confirm the presence and connectivity of the benzyl, methyl, and hydantoin ring moieties.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Spectral Width: -10 to 220 ppm

-

Number of Scans: 1024-4096

-

Relaxation Delay (d1): 2 seconds

-

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak or TMS and the ¹³C spectrum accordingly.

Data Interpretation & Expected Results

Table 2: Expected NMR Spectral Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.7 | Singlet (broad) | NH (position 1 or 3) |

| ¹H | ~8.4 | Singlet (broad) | NH (position 3 or 1) |

| ¹H | 7.15 - 7.30 | Multiplet | Aromatic protons (C₆H ₅) |

| ¹H | 2.95 | Doublet | Benzylic CH ₂ (one proton) |

| ¹H | 2.85 | Doublet | Benzylic CH ₂ (one proton) |

| ¹H | 1.35 | Singlet | Methyl (CH ₃) |

| ¹³C | ~178 | Singlet | Carbonyl (C =O, C4) |

| ¹³C | ~157 | Singlet | Carbonyl (C =O, C2) |

| ¹³C | 136-126 | Multiplet | Aromatic Carbons (C ₆H₅) |

| ¹³C | ~63 | Singlet | Quaternary Carbon (C 5) |

| ¹³C | ~43 | Singlet | Benzylic Carbon (C H₂) |

| ¹³C | ~24 | Singlet | Methyl Carbon (C H₃) |

Note: Data synthesized from published literature.[4][6] Actual shifts may vary based on solvent and concentration.

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR is crucial for confirming the presence of the N-H and carbonyl (C=O) groups of the hydantoin ring and the C-H bonds of the aromatic and aliphatic portions.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation & Expected Results

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3300 | Medium, Broad | N-H stretching vibrations |

| 3030 - 3080 | Medium | Aromatic C-H stretching |

| 2950 - 2990 | Weak | Aliphatic C-H stretching (CH₃, CH₂) |

| ~1770 | Strong | Asymmetric C=O stretching (imide) |

| ~1710 | Strong | Symmetric C=O stretching (amide/urea) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C ring stretching |

Note: Values are typical and based on data from similar hydantoin structures.[4][7]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like hydantoins, often yielding a prominent molecular ion or protonated molecule, which is a direct confirmation of the compound's mass.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3-4 kV

-

Scan Range: m/z 50-500

-

-

Data Analysis: Identify the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ and sodiated adduct [M+Na]⁺.

Data Interpretation & Expected Results

-

Molecular Weight: 190.20 g/mol

-

Expected Ions (m/z):

-

[M+H]⁺: 191.08

-

[M+Na]⁺: 213.06

-

-

Key Fragments: Fragmentation may occur through the loss of isocyanic acid (HNCO), cleavage of the benzyl group, or other ring fragmentations.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby establishing its purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A well-developed reverse-phase HPLC method can separate compounds with very similar structures, allowing for accurate quantification of purity as a percentage of the total peak area.

Protocol: Reverse-Phase HPLC Method

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution:

-

Start with 30% B, hold for 2 minutes.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL.

Data Interpretation

A pure sample of 5-Benzyl-5-methylimidazolidine-2,4-dione will show a single major peak. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Any other peaks represent impurities.

Caption: Standard operating procedure for HPLC-based purity determination.

Thin-Layer Chromatography (TLC)

Expertise & Rationale: TLC is a rapid, inexpensive, and indispensable tool for qualitatively assessing purity and monitoring the progress of a chemical reaction.[8] It allows for a quick check to see if the starting material has been consumed and to get a rough idea of the number of components in the product mixture.

Protocol: TLC Analysis

-

Stationary Phase: Silica gel 60 F₂₅₄ plate.

-

Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve an optimal R_f value.

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

Procedure:

-

Spot the dissolved sample onto the baseline of the TLC plate.

-

Place the plate in a developing chamber saturated with the mobile phase.

-

Allow the solvent to ascend the plate.

-

Remove the plate and mark the solvent front.

-

-

Visualization: Visualize the spots under a UV lamp at 254 nm. A pure compound should ideally show a single spot.

Integrated Characterization Strategy

A robust characterization relies on the convergence of data from multiple orthogonal techniques. No single method is sufficient to confirm both structure and purity. The following workflow is recommended for a newly synthesized batch of 5-Benzyl-5-methylimidazolidine-2,4-dione.

Caption: A comprehensive workflow integrating multiple analytical techniques for full characterization.

Conclusion

The analytical characterization of 5-Benzyl-5-methylimidazolidine-2,4-dione requires a multi-technique approach. The protocols and interpretive guidelines presented in this application note provide a robust framework for researchers to confidently verify the structure and assess the purity of this important hydantoin derivative. The convergence of data from NMR, IR, MS, and HPLC ensures the high quality and integrity of the material, which is a prerequisite for its use in further scientific investigation and development.

References

-

Hoebrecker, F. J., et al. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263-275. [Link]

-

ResearchGate. (n.d.). Synthetic route for preparation of 5-methyl-5-benzyl hydantoin. [Link]

-

Al-Hourani, B. J., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank, 2025(1), M1539. [Link]

-

ResearchGate. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]

-

Patel, P., et al. (2019). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Molecules, 24(22), 4059. [Link]

-

PubChem. (n.d.). (5S)-5-benzylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters. [Link]

-

Contreras, R., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 125-136. [Link]

-

Naufal, M., et al. (2025). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistryOpen. [Link]

-

Hilaris. (2016). Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione. [Link]

-

ResearchGate. (n.d.). Recent Developments in Hydantoin Chemistry. [Link]

-

Roy, A., et al. (2013). Synthesis, Biological Evaluation and Molecular Modeling Studies of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-dione with Oral Antihyperglycemic Activity. International Journal of PharmTech Research, 5(4), 1885-1896. [Link]

-

PubChem. (n.d.). (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

-

Asian Journal of Chemistry. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. 23(9), 4114-4116. [Link]

-

PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

-

MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. [Link]

-

SpectraBase. (n.d.). 1-Benzyl-5-methyl-imidazolidine-2-thione. [Link]

-

Wiley Online Library. (n.d.). Hydantoin and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. [Link]

-

De La Salle University. (n.d.). Synthesis and Characterization of Bis-thiazolidine-2,4-dione with Non-polar Linkers. [Link]

-

Science Alert. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Molecular Docking Studies of Some Newer Thiazolidine- 2,4-dione Derivatives. [Link]

-

NIST. (n.d.). 2,4-Imidazolidinedione, 5-methyl-5-phenyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025). A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]

-

PMC. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]

-

ResearchGate. (n.d.). Synthesis, molecular docking and CNS activity of 5,5-diphenylimidazolidine- 2,4-dione derivatives. [Link]

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 719455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,4-Imidazolidinedione, 5-methyl-5-phenyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

chiral separation of imidazolidine-2,4-dione enantiomers

An Application Guide to the Chiral Separation of Imidazolidine-2,4-dione Enantiomers

Authored by: A Senior Application Scientist

Foreword: The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, including critical anticonvulsant drugs like phenytoin.[1][2] As with many chiral molecules, the individual enantiomers of hydantoin derivatives can exhibit vastly different pharmacological and toxicological profiles. This necessitates robust, reliable, and efficient analytical methods to separate and quantify these enantiomers. This guide provides an in-depth exploration of the strategies, core principles, and detailed protocols for the successful , tailored for researchers, scientists, and drug development professionals.

The Principle of Chiral Recognition: A Focus on Polysaccharide-Based Stationary Phases

The enantioselective separation of any chiral compound is achieved by creating a temporary, diastereomeric interaction between the enantiomers and a chiral selector.[3][4] This is most commonly accomplished in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) by using a Chiral Stationary Phase (CSP). The CSP provides a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times and, thus, separation.

For imidazolidine-2,4-dione derivatives, the scientific literature overwhelmingly points to the superior performance of polysaccharide-based CSPs .[1][5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have proven to be the most versatile and effective for this class of compounds.[1][7]

Mechanism of Separation: The chiral recognition mechanism of polysaccharide CSPs is complex but relies on a combination of interactions.[8] The helical structure of the polysaccharide backbone creates chiral grooves or cavities.[8][9][10] The derivatized functional groups, most often phenylcarbamates, provide sites for specific interactions, including:

-

Hydrogen Bonding: The carbamate N-H and C=O groups on the CSP can interact with the hydantoin ring's own amide and carbonyl functionalities.

-

π-π Stacking: Aromatic rings on the hydantoin substituents can interact with the phenyl groups of the CSP.

-

Steric Interactions: The overall shape of the analyte and its fit within the chiral groove of the CSP is a critical factor. One enantiomer simply fits better and can engage in more favorable interactions than the other.[7]

This combination of forces results in a more stable transient complex for one enantiomer, causing it to be retained longer on the column.

Caption: Chiral recognition mechanism on a polysaccharide CSP.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

Chiral HPLC is the most prevalent technique for the analysis of hydantoin enantiomers.[1] Success is highly dependent on the systematic development of the method, which involves screening different CSPs and mobile phase conditions.

A Systematic Approach to Method Development

A screening approach is the most efficient way to identify suitable separation conditions.[4][11] The goal is to test a variety of columns and mobile phases to find the most promising starting conditions for further optimization.

Caption: Workflow for chiral HPLC method development.

Protocol: Normal-Phase HPLC Separation of Hydantoin Enantiomers

Normal-phase chromatography, using a non-polar mobile phase with a polar modifier, is highly effective for hydantoin separations on polysaccharide CSPs.[5][6]

Objective: To achieve baseline separation of a racemic hydantoin derivative using a standard normal-phase method.

Materials & Instrumentation:

-

HPLC System: Standard HPLC or UHPLC with UV detector.

-

Chiral Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).

-

Sample: Racemic hydantoin derivative (e.g., 5-benzyl-3-methylhydantoin) dissolved in the mobile phase at ~1 mg/mL.

Step-by-Step Protocol:

-

System Preparation:

-

Install the Chiralpak AD-H column.

-

Prepare the mobile phase: n-Hexane/IPA (80:20, v/v). Thoroughly degas the mobile phase before use.

-

Causality: The hexane/IPA mixture provides a good balance of polarity for interaction with the CSP. The IPA percentage is a critical parameter for adjusting retention and resolution; higher IPA content generally leads to shorter retention times.[5]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (ambient).

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Execution:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks are present.

-

Inject the racemic hydantoin sample.

-

Record the chromatogram.

-

-

Data Analysis & Optimization:

-

Calculate the retention factors (k), separation factor (α), and resolution (Rs).

-

If resolution is poor (Rs < 1.5): Decrease the percentage of IPA in the mobile phase (e.g., to 90:10 hexane/IPA). This will increase retention and often improves resolution.

-

If retention time is too long: Increase the percentage of IPA (e.g., to 70:30 hexane/IPA).

-

Comparative Performance of Polysaccharide CSPs

Different polysaccharide CSPs exhibit varying selectivity for different hydantoin structures. A comparative study highlighted that Chiralpak AD demonstrates the most universal resolving ability for a wide range of hydantoin derivatives.[5][6]

| Hydantoin Derivative | Chiral Stationary Phase | Mobile Phase (Hexane/IPA) | Separation Factor (α) | Resolution (Rs) | Reference |

| 5-benzyl-3-methylhydantoin | Chiralpak AD | 80:20 | 1.85 | 4.50 | [5] |

| 5-benzyl-3-propylhydantoin | Chiralpak AD | 80:20 | 1.76 | 4.11 | [5] |

| 5-(indol-3-ylmethyl)hydantoin | Chiralpak AD | 70:30 | 2.13 | 4.29 | [5] |

| 5-benzyl-3-methylhydantoin | Chiralcel OD | 80:20 | 1.17 | 1.65 | [5] |

| 5-benzylhydantoin | Chiralcel OJ | 80:20 | 1.15 | 1.40 | [5] |

Table 1: Representative HPLC separation data for hydantoin derivatives on various polysaccharide CSPs. Data is illustrative based on published findings.

Supercritical Fluid Chromatography (SFC): A Greener, Faster Alternative

SFC is an increasingly popular technique that uses supercritical CO₂ as the main mobile phase component. It offers significant advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[12][13]

Protocol: SFC Separation of Hydantoin Enantiomers

Objective: To achieve rapid and efficient separation of a racemic hydantoin derivative using SFC.

Materials & Instrumentation:

-

SFC System: Analytical SFC system with a backpressure regulator and UV detector.

-

Chiral Column: CHIRAL ART Amylose-SA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Supercritical CO₂ and HPLC-grade Methanol (MeOH).

-

Sample: Racemic hydantoin derivative dissolved in MeOH at ~1 mg/mL.

Step-by-Step Protocol:

-

System Preparation:

-

Install the CHIRAL ART Amylose-SA column.

-

Ensure the CO₂ supply is adequate and the co-solvent (MeOH) reservoir is full.

-

-

Chromatographic Conditions:

-

Mobile Phase: CO₂/MeOH (80:20, v/v).

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 15 MPa.

-

Column Temperature: 40 °C.

-

Detection: UV at 254 nm.

-

Causality: Alcohol modifiers (MeOH, EtOH, IPA) are essential in SFC to increase mobile phase polarity and analyte solubility.[12] The choice of alcohol can significantly impact selectivity. Immobilized CSPs are preferred for SFC due to their robustness with a wider range of solvents.[12][13]

-

-

Execution:

-

Equilibrate the system under the specified conditions until pressure and baseline are stable.

-

Inject the racemic sample.

-

Record the chromatogram.

-

-

Data Analysis & Optimization:

-

Calculate chromatographic parameters.

-

If resolution is poor: Decrease the percentage of the MeOH co-solvent (e.g., to 15%).

-

If resolution is excessive and analysis time needs to be reduced: Increase the percentage of MeOH (e.g., to 25-30%).

-

Performance Comparison: HPLC vs. SFC

Studies comparing HPLC and SFC for hydantoin separation show that SFC can provide comparable or better resolution in significantly shorter analysis times.[12][13][14]

| Analyte (anti-isomer) | Method | CSP | Mobile Phase | Resolution (Rs) | Reference |

| 3-benzyl-5-phenylhydantoin | HPLC | Amylose-SA | n-Hexane/IPA (90/10) | 6.36 | [12] |

| 3-benzyl-5-phenylhydantoin | SFC | Amylose-SA | CO₂/MeOH (80/20) | 6.78 | [12] |

| 3-butyl-5-phenylhydantoin | HPLC | Amylose-SA | n-Hexane/IPA (90/10) | 2.81 | [12] |

| 3-butyl-5-phenylhydantoin | SFC | Amylose-SA | CO₂/MeOH (80/20) | 4.99 | [12] |

Table 2: Comparison of HPLC and SFC performance for the enantioseparation of 3,5-disubstituted hydantoins on an immobilized amylose-based CSP.

Method Validation: Ensuring Trustworthiness and Reliability

A chiral separation method is not complete until it has been validated to ensure it is fit for its intended purpose.[15] Validation demonstrates that the method is accurate, precise, and reliable.

Caption: A typical workflow for chiral method validation.

Key Validation Parameters & Acceptance Criteria

The following parameters must be assessed for a quantitative chiral purity method.[16]

| Parameter | Purpose | Typical Acceptance Criterion |

| Specificity | To ensure the method can separate the enantiomers from each other and from any impurities. | Resolution (Rs) > 1.5 between enantiomers and any adjacent peaks. |

| Linearity | To demonstrate a proportional relationship between peak area and concentration. | Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer. |

| Accuracy | To determine the closeness of the measured value to the true value. | 98.0% - 102.0% recovery of the spiked undesired enantiomer.[16] |

| Precision (RSD%) | To assess the degree of scatter in results from multiple analyses of the same sample. | Repeatability: RSD ≤ 5%; Intermediate Precision: RSD ≤ 10%. |

| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Resolution and quantification remain within acceptable limits. |

Table 3: Common validation parameters and acceptance criteria for a chiral HPLC method.

Protocol: System Suitability Test (SST)

An SST is performed before each analytical run to verify that the chromatographic system is performing adequately.

Procedure:

-

Prepare a system suitability solution containing the racemic mixture of the hydantoin at a concentration that gives a clear response for both enantiomers.

-

Inject this solution five or six times consecutively.

-

Calculate the mean and relative standard deviation (RSD%) for the retention times and peak areas of both enantiomers.

-

Calculate the resolution, tailing factor, and theoretical plates for both peaks.

Acceptance Criteria (Example):

-

Resolution (Rs): ≥ 2.0

-

Tailing Factor (Tf): 0.8 - 1.5

-

RSD% for Retention Time: ≤ 1.0%

-

RSD% for Peak Area: ≤ 2.0%

Passing the SST ensures that the system is ready for sample analysis and provides confidence in the generated data.

References

-

Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753. [Link]

-

Kartozia, I., Chankvetadze, L., & Chankvetadze, B. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457–465. [Link]

-

Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750-1753. [Link]

-

D'Acquarica, I., et al. (2013). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 78(9), 4184-4191. [Link]

-

Kartozia, I., Chankvetadze, L., & Chankvetadze, B. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. PubMed. [Link]

-

Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. PubMed. [Link]

-